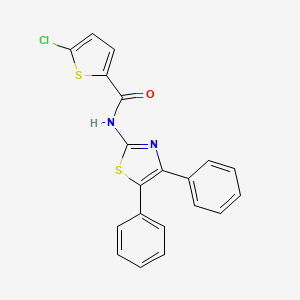

5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2OS2/c21-16-12-11-15(25-16)19(24)23-20-22-17(13-7-3-1-4-8-13)18(26-20)14-9-5-2-6-10-14/h1-12H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWKNPDVSNAOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the thiophene and chloro groups. Common reagents used in these reactions include chlorinating agents, thiophene derivatives, and phenyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to achieve high purity levels required for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substituting agents such as halogens or alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of various substituted derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

Biology: It has shown potential as a bioactive molecule with applications in studying biological processes and developing new therapeutic agents.

Medicine: Research indicates that derivatives of this compound may have medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: The compound's unique chemical properties make it useful in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism by which 5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Anticoagulant Therapeutics

- Rivaroxaban (BAY-59-7939): Shares the 5-chlorothiophene-2-carboxamide core but incorporates a morpholinone-oxazolidinone group instead of the diphenylthiazole. This substitution enhances selectivity for FXa inhibition, achieving an IC₅₀ of 0.7 nM . The oxazolidinone ring improves metabolic stability, contributing to Rivaroxaban’s oral bioavailability (>80%) .

- Crystalline Methanesulfonate Derivatives: A patent describes a derivative with a triazine substituent (5-chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-1,2,4-triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate), which exhibits enhanced thermal and hygroscopic stability compared to non-sulfonated analogues .

Anticancer Thiazole-Thiophene Hybrids

Compounds like N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) () and N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides () demonstrate cytotoxic activity. Key differences include:

- Substituent Effects : The dichlorobenzyl group in 5f increases lipophilicity (logP ~3.5), enhancing membrane permeability and cytotoxicity (IC₅₀: 1.8 µM against leukemia cells) . In contrast, the diphenylthiazole in the target compound may reduce solubility but improve π-π stacking interactions in biological targets.

- Biological Targets : While Rivaroxaban derivatives target coagulation cascades, anticancer analogues inhibit tubulin polymerization or kinase pathways .

Hydrogen Bonding and Crystallization

The diphenylthiazole moiety in the target compound may participate in C–H···π and N–H···O interactions, as observed in thiadiazole-carboxamide crystals (). However, the lack of a sulfonate or morpholinone group (as in Rivaroxaban) may reduce aqueous solubility compared to its anticoagulant analogues .

Comparative Data Table

Key Research Findings

Activity-Structure Relationships: The 5-chlorothiophene carboxamide scaffold is versatile, with biological activity modulated by substituents. Diphenylthiazole derivatives may favor CNS penetration due to increased lipophilicity, whereas polar groups (e.g., morpholinone) enhance solubility for systemic targets .

Synthetic Challenges : Thiazole-thiophene coupling reactions often require stringent pH control (e.g., pH 2–3 in ) to precipitate products, limiting yield scalability .

Stability Considerations : Crystalline forms with sulfonate counterions () or hydrogen-bonded networks () exhibit superior stability under accelerated storage conditions (40°C/75% RH).

Biologische Aktivität

5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a thiazole moiety, which is recognized for its role in various biological activities. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Several studies have reported its cytotoxic effects against various cancer cell lines. For example, the compound demonstrated significant activity against human glioblastoma and melanoma cells, with IC50 values indicating effective inhibition of cell proliferation .

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against several pathogens. In vitro studies revealed that it can inhibit the growth of Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as an antimicrobial agent .

The biological activity of 5-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is attributed to its ability to interact with specific cellular targets:

- Cytotoxic Mechanism : The thiazole ring enhances interaction with cellular proteins involved in apoptosis pathways. Molecular dynamics simulations have suggested that the compound interacts primarily through hydrophobic contacts with target proteins .

- Inhibition of Biofilm Formation : The compound's ability to disrupt biofilm formation in bacteria makes it a candidate for treating biofilm-associated infections .

Antitumor Studies

One notable study evaluated the anticancer potential of this compound using various cancer cell lines. The results indicated:

- Cell Line Tested : Human glioblastoma U251 and melanoma WM793.

- IC50 Values : Less than 20 µM for both cell lines, showcasing significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Studies

In another study focusing on antimicrobial efficacy:

- Pathogens Tested : Staphylococcus aureus and Staphylococcus epidermidis.

- Minimum Inhibitory Concentration (MIC) : Ranged from 0.22 to 0.25 µg/mL, indicating strong antibacterial properties.

Data Table

Q & A

Q. Structure-Activity Relationship (SAR) Focus

- Thiophene Substitution : Introducing electron-withdrawing groups (e.g., Cl at position 5) enhances antimicrobial potency by ~30% .

- Thiazolyl Aromaticity : Diphenyl substitution at positions 4 and 5 improves hydrophobic interactions with bacterial membranes .

- Carboxamide Linkers : Replacing the amide with sulfonamide reduces cytotoxicity but maintains antifungal activity .

What analytical techniques are critical for purity assessment?

Q. Basic Research Focus

- HPLC-PDA : Use a C18 column (MeCN:HO gradient) to detect impurities <0.1% .

- Elemental Analysis : Ensure %C, %H, and %N deviations <0.4% from theoretical values .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 439.05) .

How can computational methods aid in predicting the compound’s pharmacokinetics?

Q. Advanced Research Focus

- ADMET Prediction : Use SwissADME to estimate logP (~3.2), suggesting moderate blood-brain barrier penetration .

- Molecular Docking : Target EGFR (PDB: 1M17) or E. coli DNA gyrase (PDB: 1KZN) to prioritize synthesis of derivatives with higher binding scores .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns to identify persistent hydrogen bonds .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Q. Advanced Research Focus

- Exothermic Reactions : Control reflux temperatures during cyclization to prevent decomposition; use jacketed reactors .

- Purification : Replace column chromatography with recrystallization (ethanol/water, 4:1) for gram-scale batches .

- Waste Management : Recover iodine via aqueous NaSO treatment to reduce environmental impact .

How should researchers design stability studies under varying storage conditions?

Q. Basic Research Focus

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis of the carboxamide group .

- Photostability : Use ICH Q1B guidelines; UV irradiation (320–400 nm) for 48 hours detects thiophene ring degradation .

- Solution Stability : Assess in PBS (pH 7.4) at 25°C; >90% stability over 72 hours is acceptable for in vitro use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.